molecular formula C14H12N4O2S B2469623 Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852372-89-5

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No. B2469623
CAS RN: 852372-89-5
M. Wt: 300.34
InChI Key: CBAAVNVPVJTYGC-UHFFFAOYSA-N
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Description

“Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazole compounds, which are part of the structure of “Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate”, contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The new compounds synthesized via aromatic nucleophilic substitution were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .

Scientific Research Applications

  • Antiviral Activity : Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising antiviral activity, particularly against hepatitis-A virus (HAV). This indicates potential applications in the development of antiviral drugs (Shamroukh & Ali, 2008).

  • Synthesis and Structural Analysis : The synthesis and structure of compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been explored, focusing on the harmony between theoretical and experimental values, and identifying key intermolecular interactions (Sallam et al., 2021).

  • Antiproliferative Activity : Certain [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have demonstrated the ability to inhibit the proliferation of endothelial and tumor cells, suggesting potential in cancer research (Ilić et al., 2011).

  • Pharmacological Properties : The synthesis and evaluation of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been conducted, with some derivatives showing activity in tests predictive of anxiolytic activity. This points to possible uses in the development of anxiety medications (Albright et al., 1981).

  • Antimicrobial Activity : New derivatives of [1,2,4]triazolo[4,3-a]pyridines synthesized through oxidative cyclization have been tested for antimicrobial activity, indicating their potential as antimicrobial agents (Prakash et al., 2011).

  • Anti-Diabetic Potential : A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, suggesting their potential as anti-diabetic medications (Bindu et al., 2019).

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction . This is based on the extensive therapeutic uses of heterocyclic compounds .

properties

IUPAC Name

methyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-20-13(19)9-21-12-8-7-11-15-16-14(18(11)17-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAAVNVPVJTYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

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